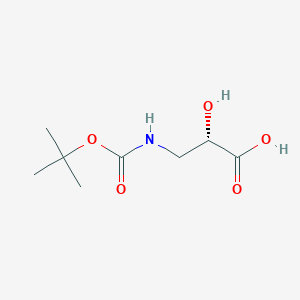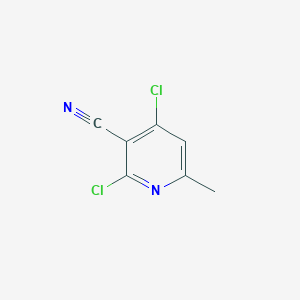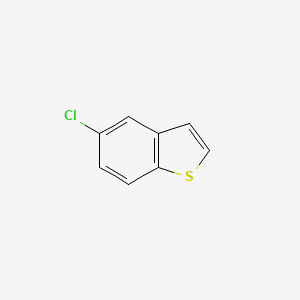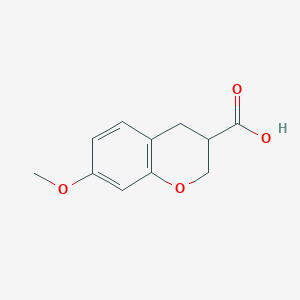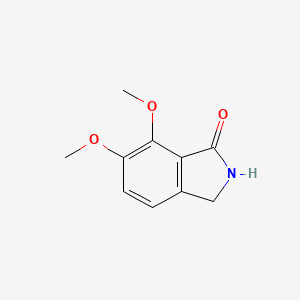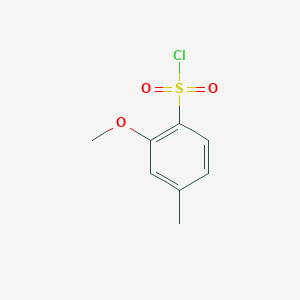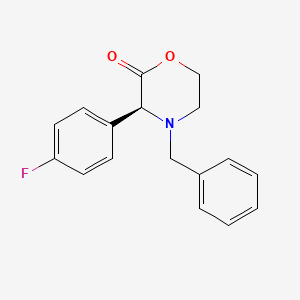
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Vue d'ensemble
Description
“(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one” is a chemical compound that has been developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate . It is a key chiral intermediate of the antiemetic drug aprepitant .
Synthesis Analysis
The synthesis of this compound is achieved in three steps: cyclization, hydrogenation, and resolution . The process begins with the preparation of compound 8, which is achieved by charging 2-aminoethan-1-ol and toluene to a flask, followed by the addition of acetic acid, chloroform, toluene, and ethyl 2-(4-fluorophenyl)-2-oxoacetate . The mixture is then heated to reflux under nitrogen for 3 hours . The residue is purified by column chromatography to provide compound 8 . The preparation of compound (±)-9 is achieved by charging 5% Pd/C to a solution of 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one (8) in EtOAc . The mixture is stirred under 1 atm hydrogen pressure for 2 hours .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra were recorded on a DRX400 or DRX 500 NMR Spectrometer with CDCl3 as the solvent . 1H shifts were referenced to CDCl3 at 7.26 ppm as an external standard and obtained with 1H decoupling . 13C chemical shifts were referenced to CDCl3 at 77.14 ppm and obtained with 1H decoupling . 31P chemical shifts were referenced to 85% H3PO4 in D2O at 0.0 ppm as an external standard and obtained with 1H decoupling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, hydrogenation, and resolution . The cyclization process involves the formation of a cyclic structure from a linear molecule . The hydrogenation process involves the addition of hydrogen to the molecule . The resolution process involves the separation of the enantiomers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, MS was measured on an Agilent 1100 Series LC/MSD mass spectrometer . HPLC spectra were collected on an Agilent 1200 Infinity Series . The ESI MS m/z value is 194 (M++1) . The HRMS (ESI) calculated for [M+H, C10H9FNO2]+ is 194.0617 .Applications De Recherche Scientifique
Synthesis and Characterization
- (S)-4-Benzyl-3-(4-Fluorophenyl)Morpholin-2-One is a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist. An efficient and alternative synthesis of this compound is described, highlighting its significance in pharmaceutical applications (Kolla et al., 2007).
- The molecule is also synthesized through various methods, indicating its chemical versatility and importance in drug development (Wang, 2015).
Structural Studies
- Structural studies and characterization are vital for understanding the properties of this compound. Research on similar compounds, like the isomer flumorph, has been conducted to determine their molecular configurations, useful for medicinal chemistry (Chai & Liu, 2011).
Potential Applications in Drug Synthesis
- The compound has been utilized in the efficient synthesis of the orally active NK(1) receptor antagonist aprepitant, demonstrating its role in the creation of effective pharmaceuticals (Brands et al., 2003).
Exploration in Chemical Reactions
- Its derivatives have been synthesized and tested for various biological activities, including antibacterial and antifungal activities. This suggests its potential in developing new therapeutic agents (Patil et al., 2011).
In-depth Chemical Analysis
- In-depth spectroscopic studies have been conducted on similar morpholine derivatives, providing insights into their chemical nature and potential applications in various fields, including medicinal chemistry (Tang et al., 2004).
Propriétés
IUPAC Name |
(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZAAEJBPFTBKG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H](N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447402 | |
| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | |
CAS RN |
159706-87-3 | |
| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



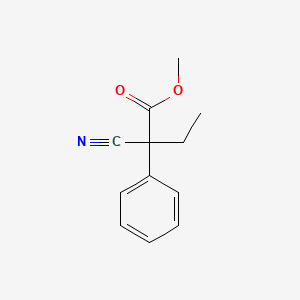

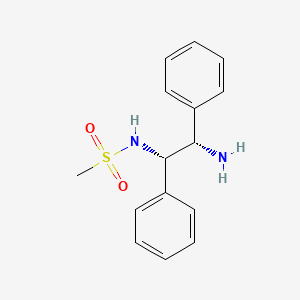
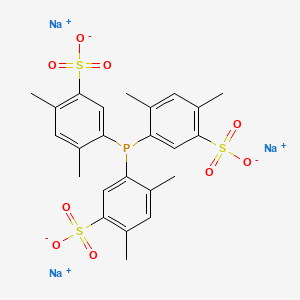
![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
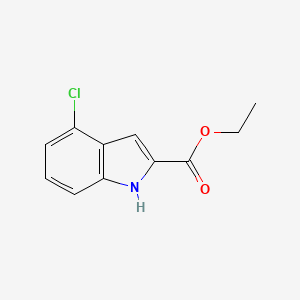
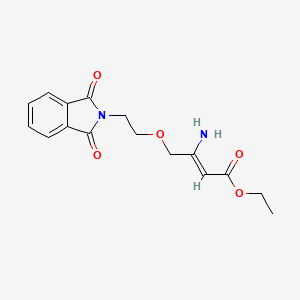
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
